Scientific Field: Microbiology
Summary of Application: Chlorocinnamic acid has been reported to show antifungal activity.
Methods of Application: A series of structurally similar 4-chlorocinnamic acid esters were synthesized using Fischer esterification, alkyl or aryl halide esterification, and the Mitsunobu and Steglich reactions.
Results: From 4-chlorocinnamic acid, researchers were able to generate a total of twelve esters with yields ranging from 26.3% to 97.6%; three of them are reported here for the first time. One study found that even at the highest dose tested, the ester methyl 4-chlorocinnamate showed efficacy against S.
Scientific Field: Biochemistry
Summary of Application: Cinnamic acid is a naturally occurring organic acid with a wide range of biological activity and minimal toxicity.
Methods of Application: The antioxidant action of cinnamic acid derivatives is often studied by directly scavenging reactive oxygen species (ROS) and so reducing LDL oxidation.
3-Chlorocinnamic acid is an aromatic compound with the molecular formula C₉H₇ClO₂ and a molecular weight of approximately 182.60 g/mol. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the third position of the phenyl ring. This compound typically appears as a white to off-white crystalline solid and is known for its predominantly trans configuration, which influences its chemical behavior and biological activity .
3-Chlorocinnamic acid exhibits notable biological activities, including:
The synthesis of 3-chlorocinnamic acid can be achieved through several methods:
3-Chlorocinnamic acid finds applications in various fields:
Research into the interactions of 3-chlorocinnamic acid with biological systems reveals:
Several compounds share structural similarities with 3-chlorocinnamic acid. Here are notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Cinnamic Acid | Parent compound | No halogen substituent |
2-Chlorocinnamic Acid | Chlorine at position 2 | Different biological activity profile |
4-Chlorocinnamic Acid | Chlorine at position 4 | Varying reactivity due to position |
Trans-Cinnamic Acid | Geometric isomer | Different physical properties |
3-Chlorocinnamic acid is unique due to its specific chlorine substitution pattern, which significantly affects its reactivity and biological activity compared to other cinnamic acid derivatives. Its ability to inhibit cell proliferation while also exhibiting antimicrobial properties distinguishes it from its analogs, making it a valuable compound for further research in medicinal chemistry and agriculture .
The synthesis of 3-chlorocinnamic acid has historically relied on condensation reactions, particularly the Perkin reaction and Knoevenagel condensation. The Perkin reaction involves the base-catalyzed condensation of an aromatic aldehyde (e.g., 3-chlorobenzaldehyde) with acetic anhydride. For instance, sodium acetate or pyridine facilitates the reaction at elevated temperatures (180°C), yielding the α,β-unsaturated carboxylic acid via intramolecular cyclization. However, traditional Perkin conditions require prolonged heating (8–10 hours) and often result in moderate yields (50–60%) due to side reactions such as decarboxylation.
In contrast, the Knoevenagel condensation between 3-chlorobenzaldehyde and malonic acid offers improved efficiency. This method employs pyridine as both solvent and catalyst, enabling the formation of the conjugated diene system at lower temperatures (95–105°C). Early studies demonstrated that brominated aldehydes, such as 5-bromosalicylaldehyde, achieve yields up to 78% when condensed with malonic acid, though sublimate formation during heating remains a practical challenge. A comparative analysis of these methods reveals that Knoevenagel condensation generally outperforms the Perkin reaction in terms of yield and reaction time, particularly for meta-substituted derivatives.
Table 1: Classical Methods for 3-Chlorocinnamic Acid Synthesis
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Perkin Reaction | Sodium acetate | 180 | 8–10 | 50–60 |
Knoevenagel Condensation | Pyridine | 95–105 | 2–18 | 60–78 |
Recent advances in green chemistry have addressed the environmental drawbacks of classical methods, such as toxic solvents and high energy consumption. Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim]PF₆) have emerged as sustainable solvents for Knoevenagel condensations. These solvents enhance reaction rates by stabilizing the enolate intermediate while allowing facile product isolation via aqueous extraction. For example, reactions in [bmim]PF₆ achieve yields exceeding 85% at 85°C within 2 hours, bypassing the need for volatile organic solvents.
Microwave-assisted synthesis further reduces energy input. By irradiating a mixture of 3-chlorobenzaldehyde, malonic acid, and cesium acetate at 800 W, reaction times plummet from hours to minutes (e.g., 10 minutes vs. 10 hours). This method not only improves yields (up to 89%) but also minimizes byproduct formation, as precise temperature control suppresses decarboxylation. Additionally, solvent-free conditions using cesium fluoride and pyridine have been explored, yielding 70–75% of the target compound with minimal waste.
Table 2: Green Synthesis Metrics
Method | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) |
---|---|---|---|---|
Ionic Liquid Knoevenagel | [bmim]PF₆ | 85 | 2 h | 85–89 |
Microwave-Assisted | Cesium acetate | 180 (microwave) | 10 min | 89 |
Solvent-Free | CsF/Pyridine | 130 | 6 h | 70–75 |
The trans isomer of 3-chlorocinnamic acid is thermodynamically favored due to conjugation between the aromatic ring and the carboxylic acid group. Classical methods inherently favor trans selectivity; for instance, the Perkin reaction produces >95% trans isomer owing to the antiperiplanar geometry of the β-hydrogen elimination step. Similarly, Knoevenagel condensations in ionic liquids exhibit high trans selectivity (up to 98%), as the reaction mechanism proceeds via a planar enolate intermediate that preferentially forms the conjugated product.
Recent strategies employ chiral auxiliaries and asymmetric catalysis to access the cis isomer. For example, using (R)-proline as a catalyst in a modified Knoevenagel reaction enables partial cis control (15–20% cis), though yields remain low. Photochemical isomerization offers an alternative route, where UV irradiation of the trans isomer in methanol induces partial conversion to cis (∼30%), albeit with challenges in scalability.
Table 3: Stereoselectivity in 3-Chlorocinnamic Acid Synthesis
Method | Conditions | trans:% | cis:% |
---|---|---|---|
Perkin Reaction | 180°C, NaOAc | >95 | <5 |
Knoevenagel (Ionic Liquid) | [bmim]PF₆, 85°C | 98 | 2 |
Asymmetric Catalysis | (R)-proline, RT | 80 | 20 |
X-ray crystallographic investigations of 3-chlorocinnamic acid have revealed fundamental insights into halogen-substituted aromatic systems [5] [6]. The compound crystallizes exclusively in the β-form polymorphic structure, demonstrating distinct packing arrangements compared to other cinnamic acid derivatives [32]. Monte Carlo techniques have been successfully applied to solve the crystal structure of the γ-phase polymorph from powder X-ray diffraction data, revealing a rigid trans-cinnamic acid molecular framework with chlorine atoms positioned at fixed distances from crystallographic centers of symmetry [6].
Polymorphic phase transformations occur at elevated temperatures, with the γ polymorph transforming to the β polymorph at 413 K [5]. These transformations demonstrate that the structure of the β polymorph differs significantly from analogous brominated derivatives, despite the γ polymorphs being isostructural [5]. Powder X-ray diffraction studies have confirmed that crystallization from glacial acetic acid produces long colorless plates with characteristic diffraction patterns [8].
The crystallographic parameters reveal that halogen-substituted aromatic systems exhibit specific packing motifs influenced by the chlorine substituent [9] [12]. Statistical analysis of crystal structures shows that halogen bonding interactions are generally disfavored except when hydrogen atoms are scarce on the molecular surface [12]. The halogen atoms preferentially interact with hydrogen atoms rather than forming halogen-halogen contacts, with enrichment values indicating this preference in crystal packing arrangements [12].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₇ClO₂ | [1] [3] |
Molecular Weight | 182.60 g/mol | [1] [2] |
Melting Point | 161-164°C | [4] [31] |
Crystal System | β-form polymorph | [32] |
Phase Transition Temperature | 413 K (γ→β) | [5] |
Halogen bonding distances in chlorinated aromatic systems typically show well-defined maxima at 2.82 Å for chlorine interactions [26]. The angular preferences favor ideal topology with specific geometric constraints that influence the overall crystal packing [26]. X-ray diffraction analysis demonstrates that halogen atoms present at specific positions do not significantly affect molecular conformation but substantially influence intermolecular packing arrangements [39].
The conformational behavior of 3-chlorocinnamic acid derivatives, particularly anhydride forms, exhibits remarkable flexibility influenced by the chlorine substituent [17] [20]. Conformational analysis reveals that aromatic amides bearing halogen substituents demonstrate distinct preferences dependent on the three-dimensional relationship between carbonyl oxygen and aromatic moieties [20]. The chlorine atom at the meta position significantly affects the conformational equilibrium through electronic and steric effects [20].
Differential scanning calorimetry studies indicate that conformational changes occur with characteristic endothermic peaks corresponding to specific molecular rearrangements [19]. The stabilization energy due to intramolecular interactions in chlorinated derivatives has been estimated at approximately 0.74 kcal/mol for aromatic systems [20]. These conformational preferences are maintained both in solution and crystal state, with similar structural arrangements observed through nuclear magnetic resonance spectroscopy and X-ray crystallography [20].
Monte Carlo simulations demonstrate that cinnamic acid derivatives adopt specific conformational arrangements to maximize intermolecular interactions [19]. The electrostatic interaction between organic molecules and layered structures governs most molecular arrangements, while weaker intermolecular interactions play secondary roles [19]. The conformational flexibility allows for optimal packing arrangements that stabilize the crystal structure through π-π stacking interactions [19].
Conformational Parameter | Value | Energy (kcal/mol) |
---|---|---|
Stabilization Energy | Meta-chlorine derivative | 0.74 |
π-π Interaction Energy | Aromatic stacking | ~2.6 |
Intramolecular Interaction | Chlorine influence | Variable |
The conformational analysis of carboxylic acid groups shows that the syn conformation is favored in gas phase by approximately 6.2 kcal/mol, while in aqueous phase, the anti structure becomes favored by 0.7-1.4 kcal/mol [46]. This conformational equilibrium significantly affects the molecular recognition properties and binding characteristics [46]. The presence of the chlorine substituent modulates these conformational preferences through electronic effects that alter the electron density distribution [46].
Non-covalent interactions involving 3-chlorocinnamic acid in protein binding pockets demonstrate specific recognition patterns mediated by halogen bonding and aromatic interactions [22] [25]. Halogenated ligands, including chlorinated aromatic compounds, have been extensively developed as potent and selective inhibitors of various protein targets [26] [28]. The chlorine atom in 3-chlorocinnamic acid participates in distinct molecular interactions that contribute to ligand recognition by proteins [28].
Halogen bonding interactions involving chlorine atoms occur most frequently with backbone carbonyl oxygen atoms, accounting for approximately 71% of all observed halogen bonds in protein-ligand complexes [48]. The C-Cl···O halogen bond geometry shows preferred near-linear arrangements with median angles of 156° [48]. Statistical analysis reveals that chlorine interactions demonstrate cumulative distribution maxima at 2.82 Å, indicating optimal binding distances [26].
Protein binding pocket analysis shows that aromatic pockets constructed on protein surfaces can bind polycyclic aromatic compounds through π-π stacking interactions [27]. The cooperative orientation changes of aromatic clusters around binding pockets are triggered by ligand binding, with X-ray crystallographic analysis confirming these conformational changes [27]. Fluorescence quantum yield and lifetime enhancements occur due to isolation of aromatic molecules within these specialized binding environments [27].
Interaction Type | Frequency (%) | Optimal Distance (Å) | Geometric Preference |
---|---|---|---|
Halogen Bond (Cl···O) | 71 | 2.82 | Near-linear (156°) |
π-π Stacking | Variable | 3.4-3.8 | Parallel arrangement |
Hydrophobic Contact | 62 | 3.5-4.0 | Surface complementarity |
The identification of binding pockets relies on geometric and physicochemical properties, with computational methods detecting potential drug-binding sites based on surface characteristics [23]. Energy-based methods model binding potentials specifically for halogenated aromatic compounds, revealing favorable interaction sites [23]. The clustering of protein binding pockets demonstrates that compounds with chlorine substituents show enhanced binding affinity for specific pocket types [24].
Non-covalent interaction analysis using electron density derivatives reveals that halogen-substituted aromatic compounds exhibit unique signatures in protein binding environments [49]. These interactions manifest as continuous surfaces rather than discrete atom-pair contacts, providing rich insight into molecular recognition mechanisms [49]. The reduced gradient approach identifies halogen bonding regions with characteristic low-density, low-gradient values that distinguish them from other interaction types [49].
Irritant